3-Methylpentanedioic--d4 Acid
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Overview
Description
It is a dicarboxylic acid with the molecular formula C6H6D4O4 and a molecular weight of 146.14 g/mol . This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpentanedioic–d4 Acid involves the deuteration of 3-Methylpentanedioic AcidThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or exchange reactions with deuterated solvents .
Industrial Production Methods
Industrial production of 3-Methylpentanedioic–d4 Acid follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas and catalysts to ensure efficient deuteration. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methylpentanedioic–d4 Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Methylpentanedioic–d4 Acid is utilized in various scientific research fields, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential therapeutic applications and as a biomarker in clinical research.
Industry: Used in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Methylpentanedioic–d4 Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylpentanedioic Acid: The non-deuterated form of the compound.
2-Methylpropane-1,3-dicarboxylic Acid: A structural isomer with similar properties.
3-Hydroxy-3-methylglutaric Acid: Another related compound with hydroxyl functional groups.
Uniqueness
3-Methylpentanedioic–d4 Acid is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in metabolic studies, making it a valuable compound in various scientific fields .
Properties
CAS No. |
1219798-68-1 |
---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
150.166 |
IUPAC Name |
2,2,4,4-tetradeuterio-3-methylpentanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2 |
InChI Key |
XJMMNTGIMDZPMU-RRVWJQJTSA-N |
SMILES |
CC(CC(=O)O)CC(=O)O |
Synonyms |
3-Methylpentanedioic--d4 Acid |
Origin of Product |
United States |
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